Product packaging for Phenbenzamine(Cat. No.:CAS No. 961-71-7)

Phenbenzamine

Cat. No.: B1679789
CAS No.: 961-71-7
M. Wt: 254.37 g/mol
InChI Key: CHOBRHHOYQKCOU-UHFFFAOYSA-N
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Description

Phenbenzamine, also known historically by its brand name Antergan, is a significant pharmaceutical compound recognized as the first antihistamine to be introduced for medical use in the early 1940s . It belongs to the ethylenediamine class of antihistamines and acts as an H1 receptor antagonist . As a first-generation antihistamine, its primary research value lies in its role in pioneering the study of histamine-mediated conditions and its use as a reference compound in the historical development of anti-allergy therapeutics . Its mechanism of action involves antagonizing the histamine H1 receptor, thereby countering the effects of histamine, an endogenous chemical messenger that increases vascular permeability and leads to swelling and vasodilation . Unlike second-generation antihistamines, first-generation agents like this compound are known to cross the blood-brain barrier, which contributes to a profile of central nervous system effects, a key area of historical and comparative pharmacological study . In addition to its antihistaminic properties, this compound also possesses anticholinergic properties . This product is intended for research applications, such as investigating the evolution of antihistamine drugs, studying receptor binding mechanisms, and exploring the structural basis of G protein-coupled receptor (GPCR) modulation . FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent designed for laboratory research use in a controlled setting by qualified professionals. It is not intended for diagnostic or therapeutic use, medicinal purposes, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2 B1679789 Phenbenzamine CAS No. 961-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

961-71-7

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3

InChI Key

CHOBRHHOYQKCOU-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2

Appearance

Solid powder

boiling_point

354 to 356 °F at 7 mmHg (NTP, 1992)

density

1.019 (NTP, 1992) - Denser than water;  will sink

Other CAS No.

961-71-7

physical_description

Phenbenzamine is a liquid. (NTP, 1992)

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of Phenbenzamine

Established Synthetic Pathways

The synthesis of phenbenzamine can be achieved through several well-documented methods, each with distinct advantages and reaction mechanisms. These pathways include nucleophilic substitution, reductive amination, and variants of the Leuckart-Wallach reaction.

Nucleophilic Substitution via Alkylation of N-Benzylaniline

A primary and industrially significant method for synthesizing this compound involves the nucleophilic substitution of N-benzylaniline with 2-chloroethyldimethylamine. wikipedia.org This reaction proceeds via an SN2 mechanism, where the nitrogen atom of N-benzylaniline acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyldimethylamine and displacing the chloride ion.

The general reaction is as follows: N-Benzylaniline + 2-Chloroethyldimethylamine → this compound + HCl

Typical reaction conditions involve heating the reactants in a suitable solvent. Anhydrous ethanol (B145695) or methanol (B129727) are commonly used solvents for this process. The reaction is typically carried out at reflux temperatures, ranging from 60 to 80°C, for a duration of 12 to 24 hours. Following the reaction, the crude product is often precipitated by cooling, filtered, and then purified by recrystallization, commonly from an acetone/water mixture. This method is known for its high scalability and can achieve yields between 75% and 85% with a purity of over 98% as determined by HPLC.

Table 1: Reaction Parameters for Nucleophilic Substitution Synthesis of this compound.
ParameterCondition
ReactantsN-Benzylaniline (1.0 equiv), 2-Chloroethyldimethylamine (1.2 equiv)
SolventEthanol or Methanol (anhydrous)
Temperature60–80°C (reflux)
Reaction Time12–24 hours
WorkupPrecipitation by cooling, filtration, recrystallization from acetone/water
Yield75-85%
Purity (HPLC)>98%

Reductive Amination Approaches

Reductive amination provides an alternative route to this compound that avoids the use of halogenated reagents. This two-step process begins with the iminization of benzaldehyde (B42025) with N,N-dimethylethylenediamine to form an intermediate imine, followed by catalytic hydrogenation. youtube.com

Step 1: Iminization Benzaldehyde reacts with N,N-dimethylethylenediamine, typically in a methanol/water (9:1) solvent system at room temperature for about 6 hours, to yield the intermediate, benzylidene-N,N-dimethylethylenediamine.

Table 2: Conditions for Reductive Amination Synthesis of this compound.
StepParameterCondition
IminizationReactantsBenzaldehyde, N,N-dimethylethylenediamine
SolventMethanol/water (9:1)
TemperatureRoom temperature
HydrogenationCatalyst5% Pd/C (0.1 equiv)
Pressure3–5 bar H₂
Temperature25–40°C
Overall Yield80-88%

Leuckart-Wallach Reaction Variants

The Leuckart-Wallach reaction, a method for the reductive amination of carbonyl compounds, can be adapted for the synthesis of this compound. wikipedia.orgnumberanalytics.com This reaction typically uses formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.orgnumberanalytics.com A modified version involves the reaction of benzyl (B1604629) chloride with formamide at high temperatures (180–200°C) to produce N-benzylformamide, which is then hydrolyzed with hydrochloric acid to yield this compound. This method is noted for its simplicity but often requires high temperatures and can result in the formation of N-formylated byproducts. alfa-chemistry.com Optimization of parameters such as the formamide ratio and hydrolysis pH is crucial for maximizing yield and purity.

Optimization Strategies in Laboratory Synthesis

To enhance the efficiency, yield, and purity of this compound synthesis, various optimization strategies can be employed in the laboratory. These include the careful selection of catalysts and solvent systems.

Catalyst Selection for Improved Regioselectivity

In synthetic pathways like reductive amination and cross-coupling reactions, the choice of catalyst is critical for achieving high regioselectivity and yield. Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently used for hydrogenation steps due to their efficiency and selectivity. google.com For cross-coupling reactions, such as the Buchwald-Hartwig amination, palladium-based catalysts are also employed to improve regioselectivity. The use of specific ligands with the palladium catalyst can further control the reaction's outcome, directing the formation of the desired regioisomer. researchgate.net Research into ruthenium-based catalysts has also shown promise in amination reactions, offering high activity and the potential for catalyst recycling. acs.orgacs.org

Solvent System Optimization for Reaction Efficiency

The choice of solvent significantly impacts reaction rates and efficiency. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are known to enhance the efficiency of reactions like nucleophilic substitutions by solvating cations while leaving anions relatively free to act as nucleophiles. google.comlibretexts.orgtutoring-blog.co.ukresearchgate.net However, the use of these solvents may necessitate rigorous purification steps to remove byproducts. For reductive amination, polar protic solvents like methanol and ethanol are often used. tutoring-blog.co.uk The optimization of the solvent system involves balancing reactant solubility, reaction rate, and the ease of product purification.

Temperature Control Parameters for Intermediate Stability

The synthesis of this compound, primarily through the nucleophilic substitution of N-benzylaniline with 2-chloroethyldimethylamine, requires careful temperature management to ensure the stability of intermediates and maximize yield. wikipedia.org The reaction is typically conducted at an elevated temperature, often under reflux conditions between 60–80°C, to facilitate the SN2 mechanism where the nitrogen of N-benzylaniline attacks the electrophilic carbon of 2-chloroethyldimethylamine.

Gradual heating, for instance between 40–60°C, is recommended to minimize the decomposition of intermediates. In related synthetic procedures, such as the synthesis of N-ethyl-N(3'-sulfo) benzyl aniline (B41778) from N-ethyl-phenhenzamine and oleum (B3057394), the initial reaction temperature is controlled at 72 ℃-78 ℃, with the temperature during the addition of oleum not exceeding 95 ℃ to prevent the formation of undesirable byproducts. google.com This highlights the general principle that precise temperature control is vital in reactions involving substituted anilines to prevent side reactions and ensure the integrity of the desired product.

Table 1: Temperature Parameters in Related Amine Syntheses

ReactionReactantsTemperature Range (°C)Purpose of Temperature Control
This compound SynthesisN-Benzylaniline, 2-Chloroethyldimethylamine60–80 (reflux)To facilitate nucleophilic substitution.
General Amine Synthesis-40–60To minimize decomposition of intermediates.
N-ethyl-N(3'-sulfo) benzylaniline SynthesisN-ethyl-phenhenzamine, Oleum72-78 (initial), <95 (addition)To prevent formation of disulfonated byproducts.

Chemical Transformations and Reactivity Profiles

This compound is a tertiary amine and as such, exhibits reactivity at the nitrogen atoms and the aromatic rings. nih.gov It can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

The tertiary amine structure of this compound is susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used to carry out this transformation. vulcanchem.com The oxidation can lead to the formation of various products, including N-oxides. auburn.edu In some cases, oxidation can result in more complex products; for instance, it has been noted that this compound can be oxidized to form phenoxybenzamine, although the specific conditions for this transformation are not detailed. Aromatic oxidation on the phenyl rings is also a possibility. auburn.eduramauniversity.ac.in

Reduction Reactions

Reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically target the aromatic rings or could potentially lead to cleavage of the N-benzyl group under certain conditions, resulting in the formation of secondary amines. Flammable gaseous hydrogen may be generated when this compound comes into contact with strong reducing agents, such as hydrides. nih.govnoaa.gov

Nucleophilic Substitution Reactions of the Dimethylaminoethyl Group

The dimethylaminoethyl group in this compound can potentially be a target for nucleophilic substitution, where it could be replaced by other nucleophiles. However, the primary synthetic route to this compound itself involves a nucleophilic substitution where N-benzylaniline acts as the nucleophile attacking 2-chloroethyldimethylamine. wikipedia.org This SN2 reaction proceeds with the nitrogen atom of N-benzylaniline attacking the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion. Kinetic studies of similar reactions, such as the reaction of α-chloroacetanilides with benzylamines, suggest a stepwise mechanism involving a tetrahedral intermediate. nih.gov

Applications in the Synthesis of Related Pharmaceutical Compounds

This compound and its structural motifs have served as a foundation for the development of other pharmaceutical compounds. vulcanchem.comcore.ac.uk As the first clinically useful antihistamine, its structure influenced the design of subsequent antihistamines. wikipedia.orgauburn.edu For example, the replacement of the phenyl group in this compound with a 2-pyridyl group led to the synthesis of tripelennamine (B1683666), a more potent antihistamine. auburn.eduramauniversity.ac.in This demonstrates the utility of this compound as a lead compound in medicinal chemistry. Furthermore, this compound is used as an intermediate in the production of other pharmaceuticals. vulcanchem.com The chemical reactivity of this compound allows for modifications of its structure, leading to new derivatives with potentially different pharmacological profiles.

Molecular Pharmacology and Receptor Interaction Mechanisms

Histamine (B1213489) H1 Receptor Antagonism

The primary pharmacological action of phenbenzamine is the competitive antagonism of the histamine H1 receptor. smpdb.canih.gov This action interrupts the sequence of events initiated by the binding of histamine to these receptors, which are widely distributed on various cell types, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system. wikipedia.orgwikipedia.org

This compound's ability to alleviate allergic symptoms stems from its direct interference with the H1 receptor's signaling mechanism. ontosight.ai

This compound selectively binds to histamine H1 receptors. smpdb.caontosight.ai These receptors are a class of G-protein coupled receptors (GPCRs) that are integral to mediating allergic and inflammatory responses. wikipedia.orgebi.ac.uk The H1 receptor is specifically linked to the Gq/11 subunit of the G-protein complex. ebi.ac.ukmdpi.com When histamine, the natural ligand, binds to the H1 receptor, it induces a conformational change that activates the Gq/11 protein. This compound, by occupying the receptor binding site, prevents this activation by histamine. wikipedia.orgontosight.ai

Upon activation by an agonist like histamine, the H1 receptor-Gq/11 complex stimulates the enzyme phospholipase C (PLC). ontosight.aimdpi.comnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.comobgynkey.com IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. smpdb.caontosight.ainih.gov

This elevation in intracellular calcium is a critical signal that drives various allergic responses, including smooth muscle contraction (as seen in the bronchi) and increased vascular permeability, which leads to swelling and edema. ontosight.aiwikipedia.org By binding to the H1 receptor, this compound inhibits the histamine-induced activation of phospholipase C. smpdb.caontosight.ai This blockade prevents the generation of IP3 and the subsequent mobilization of intracellular calcium, thereby mitigating the physiological effects of histamine. smpdb.caontosight.ai Furthermore, the reduction in intracellular calcium levels contributes to the stabilization of mast cells, which in turn reduces the further release of histamine. smpdb.ca

StepHistamine Action (Agonist)This compound Action (Antagonist)
Receptor BindingBinds to and activates H1 receptorBinds to H1 receptor, preventing histamine binding
G-Protein ActivationActivates Gq/11 proteinInhibits Gq/11 protein activation
Enzyme ActivationStimulates Phospholipase C (PLC)Inhibits PLC activation
Second Messenger ProductionIncreases IP3 and DAGPrevents IP3 and DAG production
Intracellular Calcium (Ca2+)Increases Ca2+ release from storesPrevents increase in intracellular Ca2+
Physiological OutcomeSmooth muscle contraction, increased vascular permeabilityInhibition of allergic response symptoms

Modern pharmacological understanding reveals that H1 receptors can exhibit a degree of activity even without being stimulated by an agonist—a phenomenon known as constitutive or basal activity. nih.govnih.gov Drugs previously classified simply as antagonists are now understood to act as either neutral antagonists or inverse agonists. nih.gov A neutral antagonist blocks an agonist but has no effect on the receptor's basal activity, whereas an inverse agonist binds to the receptor and stabilizes it in its inactive conformation, thereby reducing its constitutive activity. nih.govpatsnap.com

Research has shown that all H1-antihistamines studied to date, including those of the first generation like mepyramine (which is structurally similar to this compound), function as inverse agonists. nih.govnih.gov By stabilizing the inactive state of the H1 receptor, this compound not only blocks the action of histamine but also actively suppresses the receptor's baseline signaling. nih.govjiaci.org This inverse agonism can lead to a more potent reduction in the signaling pathways that contribute to allergic and inflammatory states, as it down-regulates receptor activity even when histamine levels are low. nih.gov

Beyond the immediate relief of allergic symptoms, the interaction of this compound with the H1 receptor has further implications for inflammatory processes, particularly through its influence on key transcription factors.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the immune and inflammatory response. wikipedia.orgmdpi.com It controls the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and cell adhesion molecules. smpdb.camdpi.com The activity of the H1 receptor is directly linked to the modulation of NF-κB. nih.gov Both histamine binding (agonist action) and the receptor's own constitutive activity can promote the activation of NF-κB. wikipedia.orgwikipedia.orgjiaci.org

Modulation of Inflammatory Processes via H1 Receptor Blockade

Effects on Antigen Presentation and Pro-inflammatory Cytokine Expression

First-generation H1-antihistamines, including this compound, possess anti-inflammatory properties that extend beyond their primary function of blocking histamine H1 receptors. These effects are partly mediated by their ability to modulate crucial components of the immune response. Research indicates that H1-antihistamines can downregulate allergic inflammation by suppressing the activity of the nuclear factor kappa B (NF-κB) transcription factor. smpdb.caobgynkey.com NF-κB is a key regulator of immune responses, and its inhibition leads to a reduction in the expression of various pro-inflammatory molecules.

Regulation of Cell Adhesion Molecules and Chemotactic Factors

The anti-inflammatory actions of H1-antihistamines like this compound also involve the regulation of cell adhesion molecules (CAMs) and chemotactic factors. smpdb.caobgynkey.com The expression of these molecules is also controlled by the NF-κB signaling pathway. obgynkey.com Cell adhesion molecules, such as ICAM-1 and VCAM-1, are expressed on the surface of endothelial cells and facilitate the migration of inflammatory cells from the bloodstream into tissues where an allergic reaction is occurring. cmu.ac.thfrontiersin.org By downregulating the expression of these CAMs, H1-antihistamines can reduce the accumulation of immune cells like eosinophils and neutrophils at the site of inflammation. smpdb.caobgynkey.comcmu.ac.th

Similarly, chemotactic factors, or chemokines, are signaling molecules that attract immune cells to a specific location. obgynkey.com H1-antihistamines decrease the expression of these chemotactic factors, further limiting the recruitment of inflammatory cells. smpdb.caobgynkey.com This reduction in cellular infiltration helps to diminish the late-phase inflammatory response characteristic of allergic conditions. obgynkey.com

Impact on Mast Cell Stability and Histamine Release

This compound and other first-generation antihistamines can influence mast cell function, which are primary sources of histamine and other inflammatory mediators. smpdb.cacebm.net A key mechanism contributing to this effect is the modulation of intracellular calcium ion (Ca²⁺) concentrations. smpdb.ca The release of histamine from mast cell granules is a calcium-dependent process. obgynkey.comwikipedia.org By lowering the concentration of intracellular calcium, H1-antihistamines can increase mast cell stability. smpdb.ca This stabilization prevents the degranulation of mast cells, thereby reducing the further release of histamine and other pre-formed mediators. smpdb.cawikipedia.org

Anticholinergic Properties and Underlying Mechanisms

This compound is characterized as a first-generation antihistamine that exhibits significant anticholinergic properties. vulcanchem.comwikipedia.org This activity is a common feature of older antihistamines and is attributed to their structural ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors. auburn.eduresearchgate.net The basic pharmacophore present in these compounds allows them to bind to and block muscarinic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine. auburn.edu This blockade is responsible for effects such as a reduction in secretions and a decrease in muscle spasms. vulcanchem.com

Serotonin (B10506) Receptor Antagonism Mechanisms

In addition to its effects on histamine and muscarinic receptors, this compound is also classified as a serotonin antagonist. nih.gov Its mechanism of action involves binding to serotonin receptors without activating them. nih.gov By occupying the receptor binding sites, it blocks the actions of endogenous serotonin. nih.gov This property contributes to the diverse pharmacological profile of this compound.

Comparative Molecular Pharmacology with Related Antihistamines

The molecular structure of H1 antihistamines is a critical determinant of their binding affinity and efficacy at the H1 receptor. A common structural feature essential for significant H1-receptor affinity is the presence of two aryl (aromatic) groups. auburn.edu For optimal interaction with the receptor, these two aromatic systems must be capable of adopting a non-coplanar conformation relative to each other. auburn.edu

This compound, an ethylenediamine (B42938) derivative, contains two phenyl groups in its structure. hmdb.ca A key comparison can be made with Mepyramine (pyrilamine), another ethylenediamine antihistamine developed shortly after this compound. wikipedia.orgnih.gov In Mepyramine, one of the phenyl groups of this compound is replaced by a 2-pyridyl (a nitrogen-containing aromatic ring) system. revvity.com Research indicates that this substitution of the phenyl group with a 2-pyridyl moiety significantly enhances H1-receptor binding and therapeutic efficacy. This structural modification highlights the sensitivity of the H1 receptor to the electronic and conformational properties of the ligands that bind to it. Mepyramine, like many antihistamines, functions as an inverse agonist, meaning it not only blocks histamine binding but also reduces the basal constitutive activity of the H1 receptor. nih.govwikipedia.org

Comparative Analysis of Receptor Binding Affinities (e.g., Kd Quantification)

The efficacy of an H1-antihistamine is determined by two primary factors: its affinity for the H1-receptors and the concentration of the drug at the receptor sites. jiaci.org The binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), represents the strength of the interaction between the drug and the receptor. nih.gov A lower Kd or Ki value indicates a higher binding affinity. The receptor occupation, which dictates the pharmacodynamic behavior of the antihistamine, is calculated based on this receptor affinity (Ki) and the concentration of the free drug at the site of action. nih.gov The binding affinity (Kd) is determined by the kinetic binding parameters, specifically the rate constants of association (kon) and dissociation (koff), according to the equation Kd = koff/kon. These values are typically determined experimentally through techniques such as radioligand binding assays. frontiersin.orgauburn.edu For instance, studies may use radiolabeled ligands like [3H]mepyramine in competition binding experiments to determine the affinity of unlabeled antihistamines. auburn.edu

First-generation antihistamines, including this compound, are known for their poor receptor selectivity. nih.gov While their primary therapeutic action is the blockade of histamine H1 receptors, they also frequently interact with other receptors, such as muscarinic, cholinergic, adrenergic, and serotonergic receptors. nih.gov This lack of selectivity is a key pharmacological differentiator from the more receptor-specific second-generation antihistamines and contributes to the broader side-effect profile of the older drugs. nih.gov this compound, a member of the ethylenediamine class, exhibits both H1-antagonistic and anticholinergic properties. frontiersin.orgwikipedia.orgnih.gov

Structural modifications within the same chemical class can significantly alter receptor binding affinity and efficacy. This compound served as a prototype, and subsequent modifications to its structure led to the development of more potent derivatives. nih.gov A key example is the replacement of this compound's phenyl group with a 2-pyridyl system to create tripelennamine (B1683666), a change that significantly enhanced H1-receptor binding and therapeutic efficacy. wikipedia.org Diphenhydramine (B27), another first-generation antihistamine from the ethanolamine (B43304) class, also shows strong H1-antagonism. wikipedia.org

Interactive Table: Comparative Analysis of Early First-Generation Antihistamines

ParameterThis compoundTripelennamineDiphenhydramine
Chemical Class EthylenediamineEthylenediamineEthanolamine
Key Structural Feature Ethylenediamine derivative with phenyl groups. wikipedia.orgPhenyl group of this compound replaced by a 2-pyridyl moiety. wikipedia.orgEthanolamine derivative with a diphenylmethyl group. wikipedia.org
Receptor Affinity Moderate H1-antagonism. wikipedia.orgEnhanced H1 binding due to 2-pyridyl substitution. wikipedia.orgStrong H1-antagonism with significant CNS penetration. wikipedia.org
Other Receptor Actions Exhibits anticholinergic properties. wikipedia.orgReduced anticholinergic effects compared to this compound. wikipedia.orgExhibits significant anticholinergic effects. nih.gov
Year Introduced 1941/1942 nih.govLate 1940s wikipedia.org1946 wikipedia.org

This table provides a summary of the comparative pharmacological features of this compound and its successors, tripelennamine and diphenhydramine. The data is based on available research findings.

Differential Central Nervous System Penetration Mechanisms in First-Generation Antihistamines

A defining characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier (BBB) and exert effects on the central nervous system (CNS). nih.govuni-regensburg.de This CNS penetration is the primary reason for the sedative effects associated with these drugs. nih.govwikipedia.org The mechanisms underlying this penetration are largely linked to the physicochemical properties of the molecules themselves.

First-generation antihistamines are typically lipophilic (fat-soluble) compounds. nih.govnih.gov This lipophilicity facilitates their passage across the lipid-rich cell membranes of the BBB through passive diffusion. nih.gov Their ability to readily enter the CNS allows them to bind to central H1 receptors, leading to effects like drowsiness and sedation. nih.govnih.gov

A crucial factor differentiating the CNS penetration of first- and second-generation antihistamines is their interaction with active efflux transporters at the BBB, particularly P-glycoprotein (Pgp). Pgp functions as a pump that actively removes certain xenobiotic substances from the CNS, thereby limiting their brain penetration. Research using in situ brain perfusion techniques in rats has shown that first-generation antihistamines substantially penetrate the brain, and this process appears to be independent of Pgp function. In contrast, the limited brain access of many second-generation antihistamines is, at least in part, due to their recognition and efflux by Pgp. This distinction in their interaction with Pgp is a key reason why second-generation agents are often termed "non-sedating".

Interactive Table: CNS Penetration Characteristics of First-Generation Antihistamines

CharacteristicDescription
Primary Mechanism Passive diffusion across the blood-brain barrier.
Key Physicochemical Property Lipophilicity (fat-solubility). nih.govnih.gov
Interaction with P-glycoprotein (Pgp) Brain penetration is largely independent of Pgp-mediated efflux.
Consequence of CNS Penetration Binding to central H1 receptors, leading to sedative effects. nih.govnih.gov
Experimental Evaluation CNS penetration can be evaluated using methods like the in situ brain perfusion technique.

This table summarizes the key mechanisms and characteristics related to the central nervous system penetration of first-generation antihistamines like this compound.

Advanced Research Methodologies and Analytical Approaches

In Vitro Pharmacological Characterization Techniques

In vitro techniques allow for the detailed examination of phenbenzamine's effects at the molecular and cellular level, independent of complex whole-organism variables.

Receptor binding assays are fundamental in pharmacology to quantify the interaction between a ligand, such as this compound, and its receptor. sygnaturediscovery.com These assays are crucial for determining the affinity of the compound for its target, which is a key indicator of its potential potency.

Radioligand Binding Assays: This technique is considered a gold standard for measuring the affinity of a ligand for a receptor. giffordbioscience.com The assays involve using a radioactively labeled version of a ligand (radioligand) that is known to bind to the target receptor. There are several types of radioligand binding assays:

Saturation Assays: These are performed by incubating a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov

Competition Assays: These assays measure the ability of an unlabeled compound, like this compound, to compete with a fixed concentration of a radioligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki), which reflects the affinity of the competing compound for the receptor. nih.govperceptive.com

Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing insights into the binding dynamics. nih.govperceptive.com

These methods are robust, sensitive, and can be applied to preparations from cell membranes or tissue homogenates to characterize the binding properties of antihistamines. sygnaturediscovery.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical detection technique that allows for the real-time measurement of binding events between molecules. ethernet.edu.et In a typical SPR experiment, a receptor protein is immobilized on the surface of a gold-plated sensor chip. nih.gov When a solution containing the ligand (this compound) is passed over the chip, the binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.govuni-regensburg.de This technique provides a wealth of information, including:

Association and Dissociation Rates (k_on, k_off): The kinetics of the binding interaction can be monitored in real time.

Equilibrium Dissociation Constant (K_d): The affinity of the ligand for the receptor can be precisely calculated. ucl.ac.uk

SPR is highly sensitive and can be used to study a wide range of molecular interactions, making it a valuable tool for validating targets and characterizing the binding of compounds like this compound to the H1 histamine (B1213489) receptor.

While binding assays measure affinity, functional assays are designed to quantify the physiological response that occurs after a ligand binds to and activates or inhibits a receptor. For G-protein coupled receptors (GPCRs) like the histamine receptors, one of the earliest events in the signaling cascade is the activation of G-proteins.

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure G-protein activation. science.gov When an agonist binds to a GPCR, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein, leading to its activation. The [³⁵S]GTPγS assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of incorporated radioactivity is proportional to the extent of G-protein activation. epdf.pub

This assay has been instrumental in the functional characterization of ligands for the histamine H2, H3, and H4 receptors. uni-regensburg.deuni-regensburg.de However, establishing a successful [³⁵S]GTPγS binding assay for the histamine H1 receptor, the primary target of this compound, has proven to be challenging. uni-regensburg.de Therefore, other functional assays are often employed to study H1 receptor signaling pathways.

Computational Approaches in Ligand-Receptor Interactions

Computational chemistry provides powerful tools to model and analyze the interactions between a ligand and its receptor at an atomic level. nih.gov These approaches complement experimental data, offering insights that can guide drug design and optimization.

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a receptor. jmir.org This method is crucial for understanding the structural basis of ligand affinity and selectivity.

AutoDock Vina is a prominent open-source software used for molecular docking. readthedocs.ioscripps.edu It is recognized for its improved speed and accuracy compared to previous versions. nih.gov The docking process generally involves:

Preparation of Receptor and Ligand: The three-dimensional crystal structure of the target receptor, such as the human H1 histamine receptor (PDB ID: 3RZE), is obtained from a protein database. The structures of both the receptor and the ligand (this compound) are prepared by adding hydrogen atoms and assigning appropriate atomic charges.

Defining the Search Space: A grid box is defined around the receptor's known binding site to constrain the search area for the docking simulation. biotech-asia.org

Conformational Search: The software samples numerous possible conformations of the ligand within the binding site, evaluating the energetic favorability of each pose using a scoring function. readthedocs.io

The output of a docking simulation is a set of predicted binding poses ranked by their binding affinity scores. This information can reveal key interactions, such as hydrogen bonds or van der Waals contacts, between this compound and specific amino acid residues within the H1 receptor's binding pocket. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on how modifications to a compound's chemical structure affect its biological activity. alazharpharmacy.comnih.gov this compound, as the first clinically used antihistamine, serves as a foundational structure for the ethylenediamine (B42938) class. wikipedia.orgslideshare.net

The general pharmacophore for this class includes two aromatic (Aryl) groups, a connecting atom (X), and a tertiary amine group connected by an ethyl chain. SAR studies reveal that specific structural features are critical for activity. For instance, the two aryl rings must be capable of adopting a non-coplanar orientation for optimal interaction with the H1-receptor. auburn.edu

A key SAR insight derived from this compound involves the bioisosteric replacement of its phenyl ring. This strategy led to the development of other important first-generation antihistamines:

Replacing one phenyl group of this compound with a 2-pyridyl system resulted in Tripelennamine (B1683666) . slideshare.net

The replacement of the phenyl moiety with a pyridyl group and the benzyl (B1604629) group with a p-methoxybenzyl group yielded Mepyramine . researchgate.net

These relationships are often visualized in tables to guide the synthesis of new analogs with potentially improved properties.

Compound NameCore StructureAr¹ GroupAr² GroupResulting Change in Activity
This compoundEthylenediamine BackbonePhenylBenzylPrototype H1-Antagonist
Tripelennamine2-PyridylBenzylYields a potent H1-antagonist
Mepyramine2-Pyridylp-MethoxybenzylYields a potent H1-antagonist

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug-receptor interactions. Many drugs, including some first-generation antihistamines, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. core.ac.uk

While this compound itself is achiral, many related antihistamines possess a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different affinities, potencies, and pharmacological profiles. auburn.edu This stereoselectivity arises because biological receptors are themselves chiral, composed of L-amino acids, creating a three-dimensional binding site that preferentially interacts with one enantiomer over the other.

For many optically active H1-antagonists, the desired antihistaminic activity is found to reside predominantly in a single enantiomer. auburn.edu Therefore, stereochemical analysis is crucial in the development of antihistamines to identify the more active and potentially safer stereoisomer, a practice that has become central to modern drug development.

Target Deconvolution and Off-Target Interaction Identification

Identifying the full spectrum of molecular targets for a drug is crucial for understanding its mechanism of action and potential side effects. Target deconvolution links a compound's observed effect in a biological system (phenotype) to its specific molecular targets. nih.govresearchgate.net

Chemoproteomics and Activity-Based Protein Profiling

Chemoproteomics is a powerful strategy used to identify the interactions of small molecules with proteins on a large scale. nih.govnih.gov One of its key techniques is Activity-Based Protein Profiling (ABPP), which uses chemical probes to map the active sites of enzymes and other proteins within complex biological samples. nih.govnih.govcreative-biolabs.com

For a compound like this compound, a chemoproteomics approach would theoretically involve the synthesis of a this compound-derived chemical probe. This probe would contain three key components: a reactive group to covalently bind to the active site of a target protein, a recognition element based on the this compound structure to direct the probe to its targets, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. creative-biolabs.com

General Workflow for ABPP in this compound Target Identification:

Probe Synthesis: A this compound analog would be synthesized to include a reactive electrophile and a reporter tag.

Labeling: The probe would be incubated with a relevant biological system (e.g., cell lysates or live cells) to allow covalent binding to target proteins.

Competition Assay: To confirm specific targets, the biological system would be pre-treated with excess this compound. A reduction in probe labeling for a particular protein would indicate it as a specific target.

Enrichment and Identification: The reporter tag (e.g., biotin) would be used to pull down the labeled proteins, which would then be identified using mass spectrometry.

siRNA Screening Methodologies

Small interfering RNA (siRNA) screening is a genetic approach that can be used to identify proteins or pathways essential for a drug's activity. nih.govmdpi.com By systematically "knocking down" the expression of individual genes, researchers can identify which genes, when silenced, alter the cell's response to the drug.

In the context of this compound, a high-throughput siRNA screen could be designed to uncover its molecular targets or resistance mechanisms.

Hypothetical siRNA Screen for this compound:

Objective: To identify genes that, when silenced, either enhance or diminish the antihistaminic or sedative effects of this compound.

Method:

Arrays of cells in multi-well plates would be transfected with a genome-wide or targeted siRNA library, where each well corresponds to the knockdown of a specific gene.

The cells would then be treated with a set concentration of this compound.

A measurable endpoint, or phenotype, would be assessed. This could be cell viability, the expression of a reporter gene linked to histamine signaling, or a more complex cellular imaging-based phenotype. googleapis.com

Outcome: Genes whose knockdown significantly alters the measured phenotype are identified as "hits." These hits may represent direct targets of this compound, components of its signaling pathway, or proteins involved in its metabolism. nih.gov

Combining chemoproteomics with siRNA screening provides a powerful, multi-faceted approach for robust target deconvolution and validation.

Advanced Analytical Techniques for Compound Characterization and Purity

Ensuring the purity and correct stereochemistry of a pharmaceutical compound is critical. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

HPLC is routinely used for the purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be employed to separate the parent compound from any impurities arising from synthesis or degradation.

Table 1: Representative HPLC Parameters for Purity Assessment

Parameter Typical Condition Purpose
Column C18, reversed-phase Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile:Water or Methanol (B129727):Buffer mixture Elutes the compounds from the column. The gradient can be optimized to resolve all components.
Detection UV at ~220-254 nm This compound's aromatic rings absorb UV light, allowing for quantification.
Flow Rate 0.5-1.5 mL/min Controls the speed of the separation.

| Purity Calculation | Area percentage of the main peak | The area under the this compound peak relative to the total area of all peaks indicates its purity. |

This table represents typical starting conditions for method development.

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. Enantiomers can have different pharmacological and toxicological profiles. Therefore, separating and quantifying them is crucial. jshanbon.com Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this type of analysis. mdpi.com

Research on structurally related compounds like pheniramine (B192746) demonstrates the utility of polysaccharide-based CSPs (e.g., Chiralpak AD) for resolving enantiomers. nih.gov A similar approach would be applicable to this compound.

Table 2: Potential Chiral HPLC Method for this compound

Parameter Example Condition Rationale
Chiral Column Polysaccharide-based (e.g., Amylose or Cellulose derivatives) These CSPs are known to effectively resolve enantiomers of many amine-containing drugs. mdpi.comnih.gov
Mobile Phase n-Hexane/Isopropanol/Diethylamine (DEA) A non-polar mobile phase is common for normal-phase chiral separations. DEA is often added to improve peak shape for basic compounds like this compound. nih.gov
Detection UV at ~220 nm To detect and quantify the separated enantiomers. nih.gov

| Goal | Baseline resolution (Rs > 1.5) | To ensure accurate quantification of each enantiomer. nih.gov |

This table outlines a hypothetical method based on separations of similar compounds.

By developing and validating such HPLC methods, researchers and manufacturers can ensure the chemical purity and correct enantiomeric composition of this compound.

Biochemical and Cellular Pathway Modulation

Histamine (B1213489) H1-Antihistamine Action Pathway Elucidation

The primary mechanism of Phenbenzamine involves its interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). smpdb.camdpi.com Unlike simple competitive antagonists that merely block the binding of an agonist (in this case, histamine), virtually all H1-antihistamines, including first-generation agents like this compound, function as inverse agonists. nih.govwikipedia.orgpatsnap.com

H1 receptors exist in a state of equilibrium between an inactive (R) and an active (R) conformation. nih.gov Even in the absence of histamine, a small fraction of H1 receptors can spontaneously assume the active R state, leading to a baseline level of constitutive activity. nih.gov Histamine acts as an agonist by binding to and stabilizing the active R* conformation, shifting the equilibrium towards this state and initiating a downstream signaling cascade. nih.gov

This compound, as an inverse agonist, preferentially binds to and stabilizes the inactive R conformation of the H1 receptor. nih.govpatsnap.com This action has a dual effect:

It competitively blocks histamine from binding to the receptor, thereby preventing histamine-induced cellular responses. picmonic.compicmonic.com

It actively reduces the receptor's basal activity by shifting the conformational equilibrium away from the spontaneously active R* state. This down-regulates the constitutive activity of the receptor even when no histamine is present. nih.govpatsnap.com

This inverse agonism is the foundational step that leads to the subsequent modulation of intracellular signaling pathways. nih.gov

Role in Downstream Signaling Pathway Inhibition (e.g., Phospholipase C, PIP2)

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. smpdb.camdpi.comnih.gov When activated by histamine, the H1 receptor facilitates the exchange of GDP for GTP on the Gαq subunit, causing the G-protein to dissociate and become active. smpdb.ca The activated Gαq-GTP monomer then stimulates the effector enzyme Phospholipase C (PLC). smpdb.canih.govfrontiersin.org

PLC's primary role in this pathway is to catalyze the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). smpdb.canih.govnih.gov This cleavage results in the generation of two crucial second messengers:

Inositol (B14025) 1,4,5-trisphosphate (IP3) smpdb.ca

Diacylglycerol (DAG) smpdb.ca

By acting as an inverse agonist, this compound stabilizes the H1 receptor in its inactive state, preventing its coupling to the Gq protein. nih.gov This effectively blocks the activation of PLC and, consequently, inhibits the hydrolysis of PIP2. The inhibition of this cascade prevents the formation of IP3 and DAG, thereby halting the propagation of the histamine-induced signal. smpdb.canih.gov

StepHistamine Action (Agonist)This compound Action (Inverse Agonist)
1. Receptor BindingBinds to and stabilizes the active (R*) state of the H1 receptor.Binds to and stabilizes the inactive (R) state of the H1 receptor.
2. G-Protein ActivationActivates the Gq protein.Prevents Gq protein activation.
3. Enzyme ActivationGq activates Phospholipase C (PLC).Inhibits PLC activation.
4. Second Messenger ProductionPLC hydrolyzes PIP2 into IP3 and DAG.Inhibits PIP2 hydrolysis, preventing IP3 and DAG formation.

Influence on Intracellular Ion Homeostasis (e.g., Calcium)

This compound significantly influences intracellular ion homeostasis, specifically the concentration of free calcium ions (Ca2+). nih.gov The regulation of intracellular calcium is directly tied to the H1R-PLC-PIP2 signaling pathway. frontiersin.orgvghtpe.gov.tw

The second messenger inositol 1,4,5-trisphosphate (IP3), generated from the PLC-mediated hydrolysis of PIP2, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary intracellular calcium store. smpdb.canih.gov This binding opens the IP3 receptor channels, causing a rapid release of stored Ca2+ from the ER into the cytoplasm. smpdb.canih.gov This transient increase in intracellular Ca2+ concentration is a critical signal that triggers various cellular responses, such as smooth muscle contraction and the release of inflammatory mediators. nih.govyoutube.com

By inhibiting the H1 receptor and preventing the activation of PLC, this compound blocks the production of IP3. nih.govtdl.org Without IP3, the calcium channels on the endoplasmic reticulum remain closed, and the release of stored intracellular calcium is prevented. researchgate.net This action helps to maintain the resting state of intracellular calcium homeostasis and blocks the physiological effects of histamine that are dependent on calcium signaling. mastattack.orgnih.gov

Pathway ComponentFunction in Histamine SignalingEffect of this compound
Histamine H1 Receptor (H1R)Binds histamine, activates Gq protein.Stabilizes the inactive state, preventing activation.
Phospholipase C (PLC)Hydrolyzes PIP2 to produce IP3 and DAG.Activity is inhibited due to lack of Gq activation.
Phosphatidylinositol 4,5-bisphosphate (PIP2)Substrate for PLC.Hydrolysis is prevented.
Inositol 1,4,5-trisphosphate (IP3)Triggers Ca2+ release from the ER.Production is blocked.
Nuclear Factor-kappa B (NF-κB)Promotes transcription of inflammatory genes.Activation is suppressed.
Intracellular Calcium (Ca2+)Acts as a second messenger for cellular responses.Release from intracellular stores is inhibited.

Q & A

What are the validated synthetic pathways for Phenbenzamine, and how can researchers optimize yield and purity in laboratory-scale synthesis?

Category: Basic Research Question
Answer:
this compound synthesis typically involves benzylation of primary amines or reductive amination of ketones. Key optimization parameters include:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to improve regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous purification to avoid byproducts.
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition of intermediates .
  • Analytical validation : Employ HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile:water (70:30 v/v) to assess purity .

How can researchers resolve contradictions in reported toxicological data for this compound across preclinical studies?

Category: Advanced Research Question
Answer:
Contradictions in toxicity profiles (e.g., hepatotoxicity vs. renal effects) require systematic analysis:

  • Meta-analysis : Aggregate data from peer-reviewed studies (≥10 cohorts) and apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., dosage, species-specific metabolism) .
  • Mechanistic studies : Use in vitro models (e.g., HepG2 cells) to isolate organ-specific toxicity pathways. Compare CYP450 enzyme inhibition profiles to assess metabolic discrepancies .
  • Dose-response reevaluation : Apply the Hill equation to model non-linear effects and identify threshold doses for adverse outcomes .

What methodological frameworks are recommended for designing ethically compliant human trials involving this compound?

Category: Advanced Research Question
Answer:
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

  • Participant selection : Use stratified randomization to balance demographics (age, sex, comorbidities) and exclude high-risk groups (e.g., hepatic impairment) .
  • Informed consent : Provide clear documentation of this compound’s pharmacokinetic half-life (t½) and potential drug interactions (e.g., CYP3A4 inhibitors) .
  • Regulatory compliance : Submit protocols to institutional review boards (IRBs) with toxicity data from OECD Guideline 407-compliant studies .

How can green chemistry principles be integrated into the analytical quantification of this compound in pharmaceutical formulations?

Category: Advanced Research Question
Answer:
Adopt the 12 Principles of Green Chemistry :

  • Solvent reduction : Replace acetonitrile in HPLC with ethanol-water mixtures (60:40 v/v), reducing hazardous waste by 40% .
  • Energy efficiency : Use UPLC (ultra-performance liquid chromatography) to shorten run times (3–5 minutes) and lower power consumption.
  • Waste valorization : Recover this compound from column effluents via solid-phase extraction (C18 cartridges) for reuse in stability testing .

What statistical methods are critical for ensuring reproducibility in this compound’s pharmacokinetic studies?

Category: Basic Research Question
Answer:

  • Power analysis : Calculate sample sizes (G*Power software) with α=0.05, β=0.2, and effect size ≥0.5 to avoid Type II errors .
  • Data normalization : Express plasma concentration-time curves as mean ± SEM (standard error of the mean) after log transformation .
  • Modeling : Apply non-compartmental analysis (NCA) using Phoenix WinNonlin® to estimate AUC (area under the curve) and Cmax .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Category: Advanced Research Question
Answer:

  • Bioavailability adjustment : Correlate in vitro IC50 values with in vivo plasma concentrations, adjusting for protein binding (e.g., using equilibrium dialysis) .
  • Tissue penetration studies : Use microdialysis probes in target organs (e.g., brain) to measure unbound drug levels .
  • Species scaling : Apply allometric scaling (e.g., ¾ power law) to extrapolate rodent data to humans .

What strategies are recommended for validating this compound’s molecular targets in complex biological systems?

Category: Advanced Research Question
Answer:

  • Target deconvolution : Combine chemoproteomics (activity-based protein profiling) and siRNA screening to identify off-target interactions .
  • Binding assays : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., H1 histamine receptor) to quantify Kd (dissociation constant) .
  • Computational validation : Perform molecular docking (AutoDock Vina) against crystal structures (PDB ID: 3RZE) to predict binding poses .

How can researchers design robust stability-indicating methods for this compound under stress conditions?

Category: Basic Research Question
Answer:

  • Forced degradation : Expose this compound to acid (0.1M HCl, 70°C), base (0.1M NaOH, 70°C), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
  • Specificity testing : Resolve degradation products via gradient HPLC (5–95% acetonitrile over 20 minutes) and confirm purity with diode-array detection (DAD) .
  • Validation parameters : Include precision (RSD ≤2%), accuracy (98–102%), and LOQ (limit of quantification ≤0.05% w/w) per ICH Q2(R1) .

Table 1: Key Analytical Parameters for this compound Quantification

ParameterHPLC MethodUPLC Method
ColumnC18, 250 mm × 4.6 mmBEH C18, 50 mm × 2.1 mm
Flow rate1.0 mL/min0.4 mL/min
Run time15 min3 min
DetectionUV 254 nmUV 254 nm
LOQ0.1 µg/mL0.05 µg/mL
Source: Adapted from green chromatography protocols .

What ethical and methodological considerations apply when reproducing historical this compound studies with modern techniques?

Category: Advanced Research Question
Answer:

  • Data transparency : Publish raw datasets (e.g., NMR spectra) in repositories like Zenodo with CC-BY licenses to facilitate replication .
  • Apparatus calibration : Revalidate legacy methods (e.g., thin-layer chromatography) using modern detectors (e.g., CAMAG TLC Scanner 4) .
  • Ethical alignment : Compare historical animal models (e.g., LD50 in rats) with OECD 423 guidelines to ensure humane endpoints .

How can machine learning models improve the prediction of this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Category: Advanced Research Question
Answer:

  • Dataset curation : Compile ADMET data from ChEMBL and PubChem (≥500 entries) and preprocess using k-nearest neighbors (k=5) imputation .
  • Model training : Use Random Forest or XGBoost to predict hepatic clearance (CLH) with descriptors like logP and topological polar surface area (TPSA) .
  • Validation : Apply 5-fold cross-validation and report Matthews correlation coefficient (MCC) to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.